3,5-Bis(methylthio)benzotrifluoride
Overview
Description
3,5-Bis(methylthio)benzotrifluoride is an organic compound with the molecular formula C₉H₉F₃S₂ It is characterized by the presence of two methylthio groups attached to a benzene ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylthio)benzotrifluoride typically involves the introduction of methylthio groups to a benzotrifluoride precursor. One common method includes the reaction of 3,5-dichlorobenzotrifluoride with sodium methylthiolate under controlled conditions. The reaction proceeds as follows:
3,5-Dichlorobenzotrifluoride+2NaSCH3→this compound+2NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of specialized reactors and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylthio)benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Substitution: Formation of substituted benzotrifluoride derivatives
Reduction: Formation of reduced benzotrifluoride derivatives
Scientific Research Applications
3,5-Bis(methylthio)benzotrifluoride finds applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Bis(methylthio)benzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the methylthio groups and trifluoromethyl group play crucial roles in determining the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of methylthio groups.
3,5-Dimethylbenzotrifluoride: Similar structure but with methyl groups instead of methylthio groups.
Uniqueness
3,5-Bis(methylthio)benzotrifluoride is unique due to the presence of both methylthio and trifluoromethyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKIUZCYBZCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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